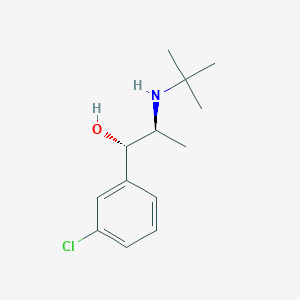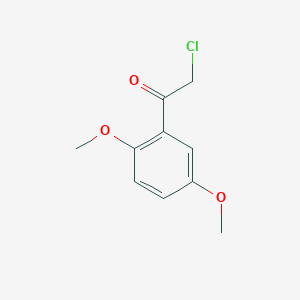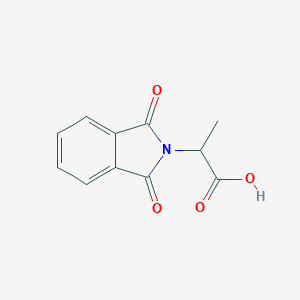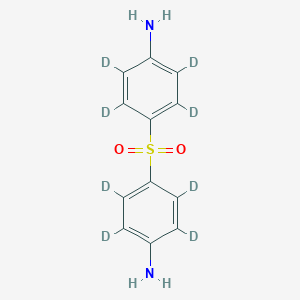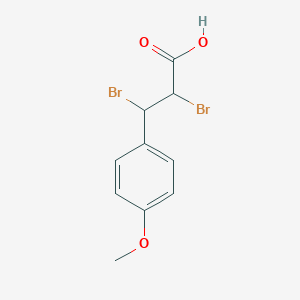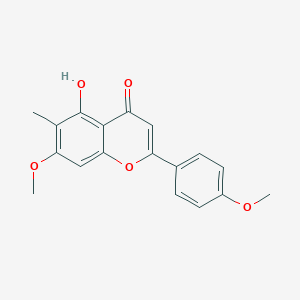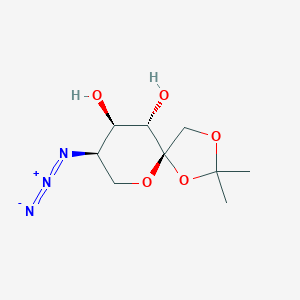
5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose
Overview
Description
5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is a quintessential biomedicine . It is extensively utilized in the therapeutic management of diverse afflictions . It seamlessly intervenes by selectively targeting distinct enzymes or receptors implicated in the pathogenesis of ailments such as neoplasms, insulin dysregulation, and viral invasions .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose include a molecular formula of C9H15N3O5 and an average mass of 245.23 Da . It is soluble in Dichloromethane, Ethyl Acetate, and Methanol . The melting point is 108-109°C (lit.) .Scientific Research Applications
1. Enzyme Inhibition and Affinity Purification
5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose is used in the synthesis of biologically active compounds like 2,5-dideoxy-2,5-imino-d-mannitol, which are strong inhibitors of α- and β-glucosidases from various sources. Due to its structural similarity to β-D-fructofuranose, it's an efficient inhibitor of invertase from yeast. This compound has been employed in the affinity purification and characterization of invertase, highlighting its potential in biochemical research (Legler et al., 1993).
2. Interaction with D-fructose Transporter
This compound has been a subject of study for its interaction with the D-fructose transporter, GLUT5. Research on its epimerisation and functionalization led to the production of derivatives like 5-thio-D-fructose. These studies are crucial for understanding the biochemistry of sugar transport mechanisms in cells (Tatibouët et al., 2001).
3. Novel Ring Systems with Therapeutic Potential
5-Azido-5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranose, a derivative of this compound, was used to synthesize novel reversed nucleoside analogues, which are members of the 2,5-epoxyimidazo[1,5-a][1,3]diazocine and 5,8-epoxy[1,2,3]triazolo[1,5-a][1,3]diazocine systems. These novel ring systems show therapeutic potential, opening new avenues in medicinal chemistry (Ewing et al., 1999).
4. Synthesis of Open-chain D-fructose Derivatives
The compound plays a role in synthesizing open-chain analogues of D-fructose, which are substrates for bacterial polyol dehydrogenase. These analogues include 5,6-diazido-5,6-dideoxy and 5-azido-5,6-dideoxy-6-fluoro-D-fructose, demonstrating its utility in enzymology and metabolic studies (Hadwiger et al., 2000).
5. Copper(II) Complexes and Catalytic Properties
5-Azido-5-deoxy-1,2-O-isopropylidene-alpha-D-glucofuranose is used in the synthesis of binuclear copper(II) complexes. These complexes have been studied for their catalytic properties in catecholoxidase-like reactions, contributing to the understanding of enzyme mimics and catalysis (Gottschaldt et al., 2004).
properties
IUPAC Name |
(5S,6S,7R,8R)-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decane-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O5/c1-8(2)16-4-9(17-8)7(14)6(13)5(3-15-9)11-12-10/h5-7,13-14H,3-4H2,1-2H3/t5-,6-,7+,9+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSFIJJRAZOESF-JAKMQLQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(O1)C(C(C(CO2)N=[N+]=[N-])O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@]2(O1)[C@H]([C@@H]([C@@H](CO2)N=[N+]=[N-])O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501181452 | |
| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Azido-5-deoxy-1,2-O-isopropylidene-beta-D-fructose | |
CAS RN |
94801-01-1 | |
| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94801-01-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Azido-5-deoxy-1,2-O-(1-methylethylidene)-β-D-fructopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501181452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



